N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. The structural complexity of this compound suggests various interactions with biological targets, which can lead to significant therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a thieno-triazolo-pyrimidine core structure that is known for its diverse biological activities. Its molecular formula is C₁₈H₁₈N₄O₂S, and it has a molecular weight of approximately 358.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro and in vivo. It may inhibit the COX-2 enzyme, which is often upregulated in inflammatory conditions.
- Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against both bacterial and fungal strains. Its efficacy against resistant strains makes it a candidate for further development.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibits COX-2 enzyme activity | |
Antimicrobial | Effective against resistant bacterial strains |
Detailed Research Findings
-
Anticancer Mechanism :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger intrinsic apoptotic pathways.
-
COX-2 Inhibition :
- In vitro assays revealed that this compound inhibited COX-2 activity by approximately 47% at a concentration of 20 µM. This inhibition is significant as COX-2 is associated with various inflammatory diseases.
- Antimicrobial Activity :
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-12-25-20(28)19-16(11-13-30-19)26-17(23-24-21(25)26)9-10-18(27)22-14-5-7-15(8-6-14)29-4-2/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKDQDDKXXQPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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